molecular formula C12H17F2N B13254760 [(2,4-Difluorophenyl)methyl](pentyl)amine

[(2,4-Difluorophenyl)methyl](pentyl)amine

Cat. No.: B13254760
M. Wt: 213.27 g/mol
InChI Key: BPDVQDBKBADHMN-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,4-Difluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines or hydrocarbons

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(2,4-Difluorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pentylamine chain can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

  • (2,4-Difluorophenyl)methylamine
  • (2,4-Difluorophenyl)methylamine
  • (2,4-Difluorophenyl)methylamine

These compounds share the difluorophenyl group but differ in the length and structure of the alkylamine chain. (2,4-Difluorophenyl)methylamine is unique due to its specific chain length, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-7-15-9-10-5-6-11(13)8-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

BPDVQDBKBADHMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=C(C=C1)F)F

Origin of Product

United States

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